molecular formula C23H19FN2O2 B7695136 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7695136
M. Wt: 374.4 g/mol
InChI Key: RKWZDJAXESXYEJ-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as FLB-457, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. This compound is a selective dopamine D2 receptor antagonist, which means that it can block the activity of dopamine in certain areas of the brain.

Mechanism of Action

1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide works by binding to dopamine D2 receptors in the brain and blocking the activity of dopamine. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement. By blocking dopamine activity, 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can alter these processes in the brain and lead to changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide are complex and depend on the specific areas of the brain that are affected. In general, 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to decrease dopamine activity in the brain, which can lead to changes in behavior and cognition. 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to affect other neurotransmitters such as serotonin and glutamate, which can further impact brain function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its selectivity for dopamine D2 receptors, which allows researchers to specifically target this neurotransmitter system. However, one limitation is that 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can also affect other neurotransmitter systems, which can complicate the interpretation of results. Additionally, 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has a relatively short half-life, which means that it may need to be administered frequently in experiments.

Future Directions

There are several future directions for research on 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the potential use of 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of neurological disorders such as schizophrenia and addiction. Another area of research is the development of more selective dopamine D2 receptor antagonists that can specifically target this neurotransmitter system. Finally, researchers may also investigate the effects of 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide on other neurotransmitter systems and their interactions with dopamine.

Synthesis Methods

The synthesis of 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multistep process that starts with the reaction of 4-fluorobenzoyl chloride with N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base such as triethylamine. This reaction produces the intermediate 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, which is then converted to the final product 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide by a process of amidation and reduction.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been used in scientific research to investigate the role of dopamine in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. In animal studies, 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to decrease the activity of dopamine neurons in the brain, which can lead to a reduction in symptoms of these disorders. 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been used to study the effects of dopamine on cognitive function and memory.

properties

IUPAC Name

1-(4-fluorobenzoyl)-N-phenyl-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-19-11-8-16(9-12-19)23(28)26-14-4-5-17-15-18(10-13-21(17)26)22(27)25-20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWZDJAXESXYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)N(C1)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

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